3-Amino-1-(3-ethynylphenyl)thiourea
Overview
Description
3-Amino-1-(3-ethynylphenyl)thiourea is a chemical compound with the molecular formula C9H9N3S and a molecular weight of 191.26 g/mol . It is used for research purposes.
Synthesis Analysis
Thioureas, including 3-Amino-1-(3-ethynylphenyl)thiourea, can be synthesized from amines and phenyl chlorothionoformate in water . Another method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon .Molecular Structure Analysis
The molecular structure of 3-Amino-1-(3-ethynylphenyl)thiourea is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .Chemical Reactions Analysis
Thioureas, including 3-Amino-1-(3-ethynylphenyl)thiourea, have been used in many reactions . They have gained attention because of their use in the synthesis of several important heterocyclic compounds .Scientific Research Applications
1-acyl-3-substituted thioureas have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
The synthesis and applications of coordination complexes of these ligands have also been overviewed . The reaction mechanism can be understood via the nucleophilic addition of an amino group on the intermediate 1 to give compound 2 which undergoes heterocyclization in two different routes to yield 5 .
Sure, here are some more potential applications of 1-acyl-3-substituted thioureas, the class of compounds that “3-Amino-1-(3-ethynylphenyl)thiourea” belongs to :
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Organic Synthesis : These compounds are used in the synthesis of several important heterocyclic compounds . They have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .
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Coordination Chemistry : Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
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Ion Sensors and Transition Metal Extractors : Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry . They have also emerged as attractive candidates in various fields such as ion sensors .
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Corrosion Inhibitors : They are used as corrosion inhibitors .
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Molecular Electronics : They have applications in molecular electronics .
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Agriculture and Pharmaceuticals : They play a promising role in the fields of agriculture, pharmaceuticals, and biological activities . Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, fungicidal, pesticidal, and urease inhibitory activities .
Sure, here are some more potential applications of 1-acyl-3-substituted thioureas, the class of compounds that “3-Amino-1-(3-ethynylphenyl)thiourea” belongs to :
-
Organic Synthesis : These compounds are used in the synthesis of several important heterocyclic compounds . They have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .
-
Coordination Chemistry : Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
-
Ion Sensors and Transition Metal Extractors : Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry . They have also emerged as attractive candidates in various fields such as ion sensors .
-
Corrosion Inhibitors : They are used as corrosion inhibitors .
-
Molecular Electronics : They have applications in molecular electronics .
-
Agriculture and Pharmaceuticals : They play a promising role in the fields of agriculture, pharmaceuticals, and biological activities . Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, fungicidal, pesticidal, and urease inhibitory activities .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(3-ethynylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-7-4-3-5-8(6-7)11-9(13)12-10/h1,3-6H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJWGMSDCPRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-ethynylphenyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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